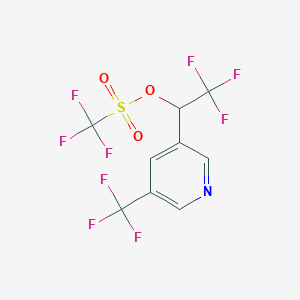
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid
Descripción general
Descripción
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid, also known as 3F2TPA, is a boronic acid compound that has been widely studied for its potential applications in organic synthesis and scientific research. It has been found to be a useful reagent in a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and other C-C bond formation reactions. It has also been studied for its potential use in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful reagent for the synthesis of small molecules, peptides, and other compounds. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polycarbonates. Additionally, it has been used in the synthesis of polymeric nanoparticles, which can be used as drug delivery vehicles.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid has not been fully elucidated, but it is believed to involve the formation of a boronate ester. This boronate ester can then undergo a variety of reactions, such as Suzuki-Miyaura cross-coupling, Heck reactions, and other C-C bond formation reactions. Additionally, this compound can be used as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical or physiological effects. Thus, there is currently no evidence of its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, it is a highly reactive reagent, and it can be used in a wide range of reactions. The main limitation of this compound is that it is a relatively unstable compound, and it can degrade over time.
Direcciones Futuras
The potential applications of 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid are still being explored, and there are many potential future directions for research involving this compound. One potential area of research is the development of new synthesis methods for this compound. Additionally, further research is needed to determine the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential applications of this compound, such as its use in medicinal chemistry and drug discovery.
Métodos De Síntesis
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid is typically synthesized via a three-step process starting from 4-fluoropyridine. First, 4-fluoropyridine is reacted with trifluoromethylmagnesium chloride to form the corresponding trifluoromethylpyridine. Next, the trifluoromethylpyridine is reacted with an aryl boronic acid in the presence of a palladium catalyst, forming this compound. Finally, the product is isolated and purified. The synthesis process is shown in Figure 1.
Figure 1: Synthesis of this compound
Propiedades
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKMQKVWZYROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190987 | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096337-73-2 | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















